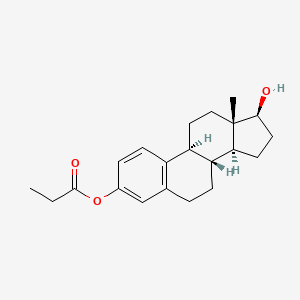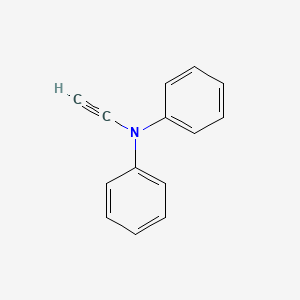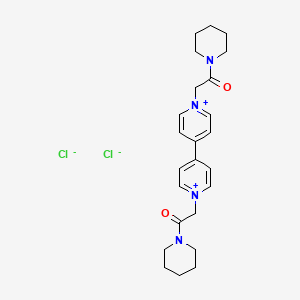
1,1'-Di(pentamethylenecarbamoylmethyl)-4,4'-dipyridylium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by its two pyridyl groups connected through a pentamethylenecarbamoylmethyl bridge, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride typically involves the reaction of 4,4’-dipyridyl with pentamethylenecarbamoylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous or alcoholic solutions of nucleophiles under mild heating.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyridyl derivatives.
Substitution: Formation of substituted pyridyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical syntheses.
Wirkmechanismus
The mechanism of action of 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium bromide
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium iodide
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium sulfate
Uniqueness
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride is unique due to its specific chloride ion, which influences its solubility, reactivity, and interaction with other molecules. This makes it particularly suitable for certain applications where chloride ions play a crucial role.
Eigenschaften
CAS-Nummer |
4636-79-7 |
|---|---|
Molekularformel |
C24H32Cl2N4O2 |
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
2-[4-[1-(2-oxo-2-piperidin-1-ylethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-1-piperidin-1-ylethanone;dichloride |
InChI |
InChI=1S/C24H32N4O2.2ClH/c29-23(27-11-3-1-4-12-27)19-25-15-7-21(8-16-25)22-9-17-26(18-10-22)20-24(30)28-13-5-2-6-14-28;;/h7-10,15-18H,1-6,11-14,19-20H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
VJKICDAEGCYPEK-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCN(CC1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4CCCCC4.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


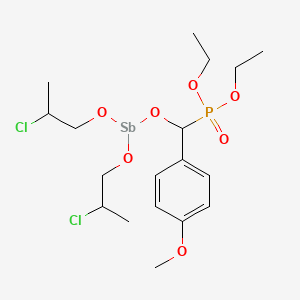
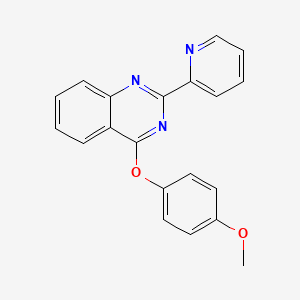


![2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14154828.png)

![tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14154848.png)
![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)
